molecular formula C10H8Cl2O3 B010636 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate CAS No. 107496-65-1

2-(2,4-Dichlorophenyl)-2-oxoethyl acetate

Cat. No. B010636
M. Wt: 247.07 g/mol
InChI Key: TVLYHTHOJUURLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, also known as dichloroacetate, is an organic compound used in scientific research and laboratory experiments. It is a colorless, odorless, and water-soluble compound with a molecular weight of 220.2 g/mol. It is used in a variety of applications, including as a substrate in biochemical pathways, as a reagent in organic synthesis, and as a pharmaceutical agent.

Scientific Research Applications

Advanced Oxidation Processes in Wastewater Treatment

Studies have identified 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate as an intermediate product in the degradation of 2,4-dichlorophenoxyacetic acid during advanced oxidation processes for wastewater treatment. This degradation occurs both in dark reactions and under UV light, highlighting the compound's relevance in environmental remediation technologies (Sun & Pignatello, 1993).

Role in Microbial Degradation

Acetate has been found to significantly enhance the degradation of 2,4-dichlorophenoxyacetic acid, with 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate playing a key role in this process. This is particularly relevant in the context of methanogenic conditions in paddy soils, offering insights into soil remediation strategies (Yang et al., 2017).

Application in Corrosion Inhibition

Research has investigated compounds similar to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate for their efficiency as corrosion inhibitors. Quantum chemical calculations have been conducted to understand the molecular structure and efficiency relationship, suggesting potential industrial applications (Zarrouk et al., 2014).

Impact on Soil Microbial Populations

Long-term application of 2,4-dichlorophenoxyacetate, which includes 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, has been shown to impact soil microbial populations and biochemical processes. This highlights the environmental implications of the compound's use in agriculture (Rai, 1992).

Herbicides and Plant Growth Regulation

New formulations containing the (2,4-dichlorophenoxy)acetate anion have been explored for their potential as herbicides and plant growth regulators, indicating the agricultural relevance of compounds related to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate (Pernak et al., 2013).

Use in Polymer Synthesis

2,4-Dichlorophenyl methacrylate, related to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, has been utilized in the synthesis of copolymers. These polymers were investigated for their antimicrobial properties, suggesting biomedical and material science applications (Patel et al., 2003).

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLYHTHOJUURLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2-oxoethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate

Citations

For This Compound
1
Citations
BD Rupanawar, KD Mane, G Suryavanshi - New Journal of Chemistry, 2022 - pubs.rsc.org
An efficient and metal-free method has been developed for the sequential oxidation of α-alkylbenzylamines followed by acetoxylation or tosylation for the synthesis of α-acyloxy/tosyloxy …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.